SYP-5

Description

Properties

IUPAC Name |

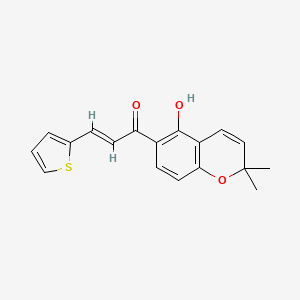

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3S/c1-18(2)10-9-14-16(21-18)8-6-13(17(14)20)15(19)7-5-12-4-3-11-22-12/h3-11,20H,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVURDVBYIJCOI-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of SYP-5, a Novel HIF-1 Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). The information presented herein is synthesized from peer-reviewed scientific literature to support research and drug development efforts targeting the HIF-1 signaling pathway.

Introduction to HIF-1 and Its Role in Disease

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia).[1][2] It is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[3] Under normoxic conditions, HIF-1α is rapidly degraded via the ubiquitin-proteasome pathway.[4][5] However, under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[6] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in key aspects of cancer progression, including angiogenesis, cell proliferation, metastasis, and metabolic reprogramming.[6][7] The overexpression of HIF-1 is strongly associated with tumor metastasis, poor patient prognosis, and high mortality rates, making it a prime target for anticancer drug development.[1]

This compound: A Novel Inhibitor of the HIF-1 Pathway

This compound is a novel small molecule identified as an inhibitor of HIF-1.[1][8] It has been shown to suppress tumor cell migration, invasion, and angiogenesis by targeting the HIF-1 signaling pathway.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of hypoxia-induced upregulation of the HIF-1α subunit.[1] By reducing the levels of HIF-1α, this compound effectively blocks the downstream signaling cascade that promotes tumor progression.

This compound has been demonstrated to down-regulate the expression of key HIF-1 target genes that are crucial for tumor angiogenesis and invasion:

-

Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor that stimulates the formation of new blood vessels, supplying tumors with essential nutrients and oxygen.[1]

-

Matrix Metalloproteinase-2 (MMP-2): An enzyme that degrades the extracellular matrix, facilitating tumor cell invasion and metastasis.[1]

The inhibitory effect of this compound on these downstream targets is a direct consequence of its ability to suppress HIF-1α accumulation under hypoxic conditions.[1]

The regulation of HIF-1α expression is complex and involves multiple signaling pathways. Research has shown that the inhibitory effects of this compound on HIF-1 are mediated through the suppression of the PI3K/AKT and MAPK/ERK signaling pathways.[1] These pathways are known to be upstream regulators of HIF-1α synthesis and stability.[6]

Quantitative Data

The following table summarizes the quantitative data available for this compound's inhibitory activity. (Note: Specific IC50 values were not detailed in the primary abstract, and a comprehensive table would require access to the full study data).

| Assay Type | Cell Line | Parameter | Value | Reference |

| HIF-1 Reporter Assay | - | Inhibition of HIF-1 activity | Data not available | [1] |

| Western Blot | Hep3B, Bcap37 | Reduction of HIF-1α protein | Dose-dependent | [1] |

| Western Blot | Hep3B, Bcap37 | Reduction of VEGF protein | Dose-dependent | [1] |

| Western Blot | Hep3B, Bcap37 | Reduction of MMP-2 protein | Dose-dependent | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound are provided below.

This assay is used to screen for and quantify the inhibitory effect of compounds on HIF-1 transcriptional activity.

-

Cell Culture: Human cancer cell lines (e.g., Hep3B) are transiently co-transfected with a luciferase reporter plasmid containing HREs and a Renilla luciferase plasmid for normalization.

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound or vehicle control.

-

Hypoxia Induction: Cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours) to induce HIF-1 activity.

-

Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the relative HIF-1 transcriptional activity. The inhibitory effect of this compound is determined by comparing the activity in treated cells to that of the vehicle control.

This technique is used to detect and quantify the levels of specific proteins, such as HIF-1α, VEGF, and MMP-2.

-

Cell Culture and Treatment: Cancer cells (e.g., Hep3B, Bcap37) are cultured and treated with this compound under normoxic or hypoxic conditions.

-

Protein Extraction: Cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (HIF-1α, VEGF, MMP-2) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

-

Matrigel Coating: A basement membrane matrix (Matrigel) is coated onto the wells of a 96-well plate and allowed to polymerize.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

-

Treatment: The cells are treated with conditioned media from cancer cells previously treated with this compound under hypoxic conditions, or directly with this compound and a pro-angiogenic factor like VEGF.

-

Incubation: The plate is incubated for a period of time (e.g., 6-12 hours) to allow for tube formation.

-

Imaging and Analysis: The formation of capillary-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the number of branch points and total tube length.

These assays evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

-

Chamber Setup: Transwell inserts with a porous membrane (8 µm pores) are placed in a 24-well plate. For the invasion assay, the membrane is pre-coated with Matrigel.

-

Cell Seeding: Cancer cells (e.g., Hep3B, Bcap37) are seeded into the upper chamber in a serum-free medium, with or without this compound.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration/invasion.

-

Incubation: The plate is incubated for a set period (e.g., 24-48 hours).

-

Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound is a promising novel HIF-1 inhibitor that exerts its anticancer effects by suppressing the hypoxia-induced accumulation of HIF-1α.[1] Its mechanism of action involves the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways, leading to reduced expression of key downstream targets such as VEGF and MMP-2.[1] This, in turn, inhibits tumor angiogenesis, migration, and invasion.[1] The data presented in this guide provide a detailed understanding of the molecular mechanisms underlying the therapeutic potential of this compound and support its further investigation as a candidate for cancer therapy.

References

- 1. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action Sites and Clinical Application of HIF-1α Inhibitors [mdpi.com]

- 3. Structural and functional analysis of hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]

- 6. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]

- 7. A compendium of proteins that interact with HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

SYP-5: A Novel Suppressor of Tumor Angiogenesis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The hypoxic microenvironment of a growing tumor is a primary driver of angiogenesis, largely mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1α, the oxygen-regulated subunit of HIF-1, is stabilized under hypoxic conditions and induces the expression of numerous pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs). Consequently, inhibiting the HIF-1 pathway presents a promising strategy for anti-cancer therapy.

This technical guide details the pre-clinical evidence for SYP-5 , a novel small molecule inhibitor of HIF-1, as a potent suppressor of tumor angiogenesis. This compound has been shown to inhibit tumor cell migration, invasion, and angiogenesis by targeting the HIF-1α signaling pathway.[1][2] This document provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and a visual representation of the signaling pathways involved.

Mechanism of Action

This compound exerts its anti-angiogenic effects by inhibiting the HIF-1 signaling pathway.[1][2] Under hypoxic conditions, this compound has been demonstrated to suppress the upregulation of HIF-1α protein levels. This, in turn, leads to the downregulation of key HIF-1 target genes responsible for angiogenesis, namely VEGF and MMP-2.[1] The inhibitory action of this compound on HIF-1α is mediated through the suppression of the PI3K/AKT and MAPK/ERK signaling pathways, which are known upstream regulators of HIF-1α expression and activity.[1]

Signaling Pathway

The proposed signaling pathway for the action of this compound is depicted below. Under hypoxic conditions, the PI3K/AKT and MAPK/ERK pathways are activated, leading to the stabilization and activation of HIF-1α. HIF-1α then translocates to the nucleus and induces the transcription of target genes such as VEGF and MMP-2, promoting angiogenesis. This compound inhibits the PI3K/AKT and MAPK/ERK pathways, thereby preventing HIF-1α accumulation and subsequent downstream signaling.

Quantitative Data Summary

The following tables summarize the quantitative findings from pre-clinical studies on this compound. The data demonstrates a dose-dependent inhibitory effect of this compound on various aspects of tumor angiogenesis.

Table 1: Inhibition of HIF-1α Activity

| Cell Line | Assay | This compound Concentration (µM) | Outcome |

| U251-HRE | Luciferase Reporter Assay | 0.1 - 100 | Dose-dependent inhibition of hypoxia-induced luciferase expression.[2] |

Table 2: Inhibition of Angiogenesis In Vitro

| Cell Type | Assay | Treatment | This compound Concentration (µM) | Outcome |

| HUVECs | Tube Formation Assay | Hypoxia-induced | 2, 10, 50 | Dose-dependent reduction in capillary tube formation. |

| HUVECs | Tube Formation Assay | VEGF-induced | 2, 10, 50 | Dose-dependent reduction in capillary tube formation. |

Table 3: Inhibition of Tumor Cell Migration and Invasion

| Cell Line | Assay | Treatment | Outcome |

| Hep3B | Transwell Assay | Hypoxia and FBS | Concentration-dependent inhibition of migration and invasion.[1] |

| Bcap37 | Transwell Assay | Hypoxia and FBS | Concentration-dependent inhibition of migration and invasion.[1] |

| Hep3B | RTCA Assay | Hypoxia and FBS | Retardation of cell migration and invasion.[1] |

| Bcap37 | RTCA Assay | Hypoxia and FBS | Retardation of cell migration and invasion.[1] |

Table 4: Downregulation of Pro-Angiogenic Proteins

| Cell Line | Protein | Assay | Treatment | Outcome |

| Hep3B | VEGF | Western Blot | Hypoxia | Downregulation of protein expression.[1] |

| Bcap37 | VEGF | Western Blot | Hypoxia | Downregulation of protein expression.[1] |

| Hep3B | MMP-2 | Western Blot | Hypoxia | Downregulation of protein expression.[1] |

| Bcap37 | MMP-2 | Western Blot | Hypoxia | Downregulation of protein expression.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the primary literature.

Luciferase Reporter Assay for HIF-1 Activity

This assay quantitatively measures the transcriptional activity of HIF-1.

Methodology:

-

Cell Culture and Transfection: U251 human glioma cells stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct (U251-HRE) are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified period.

-

Hypoxia Induction: Following treatment, cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined duration (e.g., 16-24 hours) to induce HIF-1 activity.

-

Cell Lysis: After hypoxic incubation, the culture medium is removed, and cells are lysed using a suitable lysis buffer.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Luciferase activity is normalized to the total protein concentration in each sample. The results are expressed as a percentage of the activity in untreated hypoxic control cells.

Western Blot Analysis

This technique is used to detect and quantify the protein levels of HIF-1α, VEGF, and MMP-2.

Methodology:

-

Cell Culture and Treatment: Hep3B and Bcap37 cells are cultured and treated with this compound under normoxic or hypoxic conditions as described above.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for HIF-1α, VEGF, MMP-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

-

Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

-

Treatment: Cells are treated with different concentrations of this compound in the presence or absence of pro-angiogenic stimuli (e.g., hypoxia or VEGF).

-

Incubation: The plate is incubated for a period sufficient for tube formation to occur (typically 6-24 hours).

-

Imaging: The formation of capillary-like structures is observed and photographed using an inverted microscope.

-

Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Transwell Migration and Invasion Assay

This assay measures the ability of tumor cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).

Methodology:

-

Chamber Setup: Transwell inserts with a porous membrane (uncoated for migration, Matrigel-coated for invasion) are placed in a 24-well plate.

-

Cell Seeding: Tumor cells (Hep3B or Bcap37) are seeded into the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum - FBS) and the test compound (this compound).

-

Incubation: The plate is incubated to allow cells to migrate or invade through the membrane.

-

Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification: The stained cells are counted under a microscope in several random fields.

Real-Time Cell Analysis (RTCA) for Migration and Invasion

The xCELLigence RTCA system provides a label-free, real-time method for monitoring cell migration and invasion.

Methodology:

-

CIM-Plate Setup: A CIM-Plate 16, which has microelectrodes on the underside of the membrane, is used. The lower chamber is filled with medium containing a chemoattractant and this compound.

-

Cell Seeding: Tumor cells are seeded into the upper chamber.

-

Real-Time Monitoring: The plate is placed in the RTCA instrument, which measures changes in impedance as cells migrate through the membrane and adhere to the electrodes.

-

Data Analysis: The instrument's software plots the cell index (a measure of impedance) over time, providing a kinetic profile of cell migration or invasion.

Conclusion

This compound has emerged as a promising novel inhibitor of tumor angiogenesis. Its mechanism of action, involving the suppression of the PI3K/AKT and MAPK/ERK signaling pathways to inhibit HIF-1α, provides a strong rationale for its further development as an anti-cancer therapeutic. The in vitro data robustly demonstrates its ability to inhibit key processes in angiogenesis, including endothelial cell tube formation and tumor cell migration and invasion. Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors.

References

The Role of SYP-5 in the Inhibition of the HIF-1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key driver of tumor progression and angiogenesis. Its central role in cancer pathology has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the novel small molecule inhibitor, SYP-5, and its role in the negative regulation of the HIF-1 signaling pathway. This compound has been identified as a potent inhibitor of HIF-1 activity, leading to the suppression of tumor cell invasion, migration, and angiogenesis. This document details the mechanism of action of this compound, presents available quantitative data on its inhibitory effects, outlines the experimental protocols used to characterize its function, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to HIF-1 Signaling

The HIF-1 transcription factor is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic environments, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), cell metabolism, and metastasis (e.g., Matrix Metalloproteinases - MMPs).

The aberrant activation of the HIF-1 pathway is a hallmark of many solid tumors, contributing to their growth, vascularization, and resistance to therapy. Consequently, the development of small molecule inhibitors that can disrupt this pathway is a promising strategy in oncology drug discovery.

This compound: A Novel Inhibitor of the HIF-1 Pathway

This compound is a novel small molecule compound that has been identified as an inhibitor of the HIF-1 signaling pathway.[1][2] Research has demonstrated that this compound effectively suppresses the hypoxia-induced upregulation of HIF-1α and its downstream target genes.[1] The inhibitory effects of this compound extend to key pathological processes in cancer, including tumor cell migration, invasion, and angiogenesis.[1][3]

Mechanism of Action

The inhibitory action of this compound on the HIF-1 pathway is mediated through the suppression of upstream signaling cascades, specifically the Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[1][3] These pathways are known to be involved in the regulation of HIF-1α expression and activity. By targeting these upstream kinases, this compound effectively reduces the levels of active HIF-1, thereby preventing the transcription of its target genes.

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of this compound. It is important to note that detailed quantitative data from the primary research publication were not fully accessible. The data presented here are compiled from publicly available abstracts and supplier datasheets.

| Parameter | Value | Assay | Cell Lines | Reference |

| IC | ~10 µM | HIF-1α Activity | Not Specified | [4] |

Table 1: IC50 Value for this compound Inhibition of HIF-1α Activity. This table presents the half-maximal inhibitory concentration (IC50) of this compound.

| Experiment | This compound Concentrations Used | Observed Effect | Cell Lines | Reference |

| Cell Viability Assay | 2, 10, 50 µM | Concentration-dependent effects | Hep3B, Bcap37 | [5] |

| Capillary Tube Formation | 2, 10, 50 µM | Reduction of hypoxia- or VEGF-induced tube formation | HUVECs | [1] |

| Cell Migration & Invasion | Concentration-dependent | Inhibition of migration and invasion | Hep3B, Bcap37 | [1][3] |

| Western Blot Analysis | Not specified | Downregulation of HIF-1α, VEGF, and MMP-2 | Hep3B, Bcap37 | [1][2] |

| Luciferase Reporter Assay | 0.1 to 100 µM | Inhibition of HIF-1 activity | U251-HRE | [1][5] |

Table 2: Summary of this compound Concentrations and Effects in Various In Vitro Assays. This table outlines the concentrations of this compound used in different experiments and the qualitative outcomes.

Experimental Protocols

Detailed experimental protocols from the primary research on this compound are not publicly available. Therefore, the following sections provide generalized, yet detailed, methodologies for the key experiments cited, based on standard laboratory practices.

Cell Culture and Hypoxia Induction

-

Cell Lines: Hep3B (human hepatocellular carcinoma), Bcap37 (human breast carcinoma), and HUVECs (Human Umbilical Vein Endothelial Cells) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Hypoxia Induction: Cells are placed in a hypoxic chamber with a controlled atmosphere of 1% O

2, 5% CO2, and 94% N2for the desired duration (typically 6-24 hours) to induce HIF-1α expression.

Luciferase Reporter Assay for HIF-1 Activity

This assay is used to quantify the transcriptional activity of HIF-1.

-

Transfection: Cells (e.g., U251 glioma cells) are seeded in 24-well plates and co-transfected with a firefly luciferase reporter plasmid containing multiple copies of the HRE (e.g., pGL3-HRE) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Treatment: After 24 hours, the cells are treated with various concentrations of this compound (e.g., 0.1-100 µM) or vehicle control.

-

Hypoxia Exposure: The treated cells are then exposed to normoxic or hypoxic conditions for 16-24 hours.

-

Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity in treated cells compared to vehicle-treated hypoxic cells.

Western Blot Analysis

This technique is used to determine the protein levels of HIF-1α, its downstream targets, and components of the PI3K/AKT and MAPK/ERK pathways.

-

Protein Extraction: After treatment with this compound and exposure to hypoxia, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for HIF-1α, VEGF, MMP-2, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

Cell Migration and Invasion Assays (Transwell Assay)

-

Chamber Preparation: For invasion assays, the upper surface of Transwell inserts (8 µm pore size) is coated with Matrigel. For migration assays, the inserts are not coated.

-

Cell Seeding: Cells are pre-treated with this compound for a specified time, then harvested and resuspended in serum-free medium. A defined number of cells are seeded into the upper chamber of the Transwell inserts.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

Incubation: The plates are incubated for 24-48 hours to allow for cell migration or invasion.

-

Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of inhibition is calculated relative to the vehicle-treated control.

Visualizations: Signaling Pathways and Workflows

HIF-1 Signaling Pathway and Inhibition by this compound

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | HIF | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 3. This compound, a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. file.glpbio.com [file.glpbio.com]

The Inhibitory Effects of SYP-5 on VEGF and MMP-2 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYP-5 is a novel small molecule compound identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2] HIF-1 is a critical transcription factor that plays a central role in cellular adaptation to low oxygen conditions, a state known as hypoxia, which is a common feature of the tumor microenvironment.[1] The activation of HIF-1 triggers the transcription of a multitude of genes involved in key aspects of cancer progression, including angiogenesis, invasion, and metastasis.[1] Among the most important downstream targets of HIF-1 are Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2).[1] VEGF is a potent pro-angiogenic factor that stimulates the formation of new blood vessels, supplying tumors with essential nutrients and oxygen.[3] MMP-2, a member of the gelatinase family of enzymes, facilitates tumor cell invasion and metastasis by degrading components of the extracellular matrix.[1] This technical guide provides an in-depth overview of the effects of this compound on VEGF and MMP-2 expression, detailing the underlying signaling pathways and providing comprehensive experimental protocols for researchers in the field.

Core Mechanism of Action

This compound exerts its anti-angiogenic and anti-metastatic effects by directly targeting the HIF-1 signaling pathway. Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, including VEGF and MMP-2.[1] this compound has been shown to inhibit the hypoxia-induced upregulation of HIF-1α protein.[1] This inhibitory action on HIF-1α subsequently leads to the downregulation of its downstream targets, VEGF and MMP-2.[1]

Furthermore, the inhibitory effects of this compound on HIF-1α are mediated through the suppression of the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways.[1] Both the PI3K/AKT and MAPK/ERK pathways are known to be upstream regulators of HIF-1α stabilization and activity. By interfering with these pathways, this compound effectively disrupts the entire cascade that leads to the expression of pro-angiogenic and pro-invasive factors.

Data Presentation: Quantitative Effects of this compound on Gene and Protein Expression

The following tables summarize the dose-dependent effects of this compound on the expression of VEGF and MMP-2, as reported in studies on various cancer cell lines. The data is presented as a percentage of the control (hypoxia-induced expression without this compound treatment).

| Cell Line | Treatment Condition | This compound Concentration (µM) | VEGF Protein Expression (% of Control) | MMP-2 Protein Expression (% of Control) |

| Hep3B | Hypoxia (1% O₂) | 2 | Data not available | Data not available |

| 10 | Significantly reduced[2] | Significantly reduced[2] | ||

| 50 | Significantly reduced[2] | Significantly reduced[2] | ||

| Bcap37 | Hypoxia (1% O₂) | 2 | Data not available | Data not available |

| 10 | Significantly reduced[2] | Significantly reduced[2] | ||

| 50 | Significantly reduced[2] | Significantly reduced[2] |

Note: Specific percentage inhibition values are not available in the public domain. The term "Significantly reduced" indicates a statistically significant decrease in protein expression as observed in the source literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on VEGF and MMP-2 expression and its functional consequences on angiogenesis and cell invasion.

Western Blot Analysis for VEGF and MMP-2 Protein Expression

This protocol outlines the procedure for quantifying the protein levels of VEGF and MMP-2 in cell lysates following treatment with this compound.

Materials:

-

This compound compound

-

Cancer cell lines (e.g., Hep3B, Bcap37)

-

Cell culture medium and supplements

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-VEGF, anti-MMP-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 2, 10, 50 µM) or vehicle control. Induce hypoxia for the desired duration (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against VEGF, MMP-2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the expression of VEGF and MMP-2 to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for VEGF and MMP-2 mRNA Expression

This protocol describes the measurement of VEGF and MMP-2 mRNA levels in cells treated with this compound.

Materials:

-

This compound compound

-

Cancer cell lines

-

Cell culture medium and supplements

-

Hypoxia chamber or chemical hypoxia-inducing agent

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for VEGF, MMP-2, and a reference gene (e.g., GAPDH, ACTB)

-

RT-qPCR instrument

Procedure:

-

Cell Culture and Treatment: Follow the same procedure as for Western blotting.

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

-

RT-qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for VEGF, MMP-2, and the reference gene.

-

Data Analysis: Run the qPCR reaction in an RT-qPCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Transwell Invasion Assay

This assay evaluates the effect of this compound on the invasive capacity of cancer cells.

Materials:

-

This compound compound

-

Cancer cell lines

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or other basement membrane matrix

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

-

Microscope

Procedure:

-

Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.

-

Cell Preparation: Culture cells and serum-starve them overnight. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.

-

Assay Setup: Add medium containing a chemoattractant to the lower chamber of the Transwell plate. Seed the this compound-treated cells in the upper chamber of the coated inserts.

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

-

Cell Removal and Fixation: Carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab. Fix the invaded cells on the lower surface of the membrane with methanol.

-

Staining and Quantification: Stain the fixed cells with crystal violet. Count the number of stained, invaded cells in several random fields of view under a microscope.

Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

This compound compound

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane matrix

-

96-well plate

-

Microscope with a camera

Procedure:

-

Plate Coating: Thaw Matrigel on ice and add it to the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF or conditioned medium from hypoxia-treated cancer cells).

-

Assay Setup: Seed the HUVECs onto the solidified Matrigel.

-

Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

-

Imaging and Quantification: Observe and capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits HIF-1α by suppressing the PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for evaluating this compound's impact on gene expression and cellular function.

References

Unveiling the Anticancer Potential of SYP-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging anticancer properties of compounds derived from the novel bacterial strain, Streptomyces sp. SYP-A7185. Initial research has identified promising antiproliferative effects, suggesting a potential new avenue for cancer therapeutic development. This document outlines the foundational data, details relevant experimental methodologies, and visualizes key conceptual frameworks and potential mechanisms of action.

Executive Summary

Recent investigations into the secondary metabolites of Streptomyces sp. SYP-A7185, a strain isolated from the rhizosphere soil of Panax notoginseng, have led to the discovery of several new angucyclin(on)e derivatives.[1] Preliminary in vitro studies have demonstrated that a subset of these novel compounds exhibits moderate antiproliferative activity, highlighting their potential as anticancer agents. This guide serves as a technical resource for researchers and drug development professionals interested in exploring the therapeutic utility of these "SYP-5" associated compounds.

Quantitative Data Summary

While comprehensive dose-response data and IC50 values for the active compounds from Streptomyces sp. SYP-A7185 are not yet publicly available, initial screenings have characterized their cytotoxic effects. The available data on the antiproliferative activity of the isolated angucyclin(on)e derivatives are summarized below.

| Compound ID | Compound Class | Cancer Cell Line(s) | Observed Effect | Source |

| Compound 1 | Angucyclin(on)e | Not Specified | Moderate Antiproliferative | [1] |

| Compound 2 | Angucyclin(on)e | Not Specified | Moderate Antiproliferative | [1] |

| Compound 3 | Angucyclin(on)e | Not Specified | Moderate Antiproliferative | [1] |

Experimental Protocols

The following section details a standard experimental protocol for assessing the in vitro cytotoxicity of novel compounds, such as those derived from Streptomyces sp. SYP-A7185. This methodology is representative of a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

-

Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT reagent to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Natural Product Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of anticancer compounds from natural sources like Streptomyces.

Potential Signaling Pathway: Induction of Apoptosis

While the specific molecular targets of the angucyclin(on)e derivatives from Streptomyces sp. SYP-A7185 are yet to be elucidated, a common mechanism of action for many anticancer compounds is the induction of apoptosis. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

The discovery of angucyclin(on)e derivatives from Streptomyces sp. SYP-A7185 with antiproliferative properties presents an exciting opportunity in the field of oncology drug discovery. Further research is warranted to:

-

Elucidate the chemical structures of all novel compounds.

-

Perform comprehensive in vitro screening against a panel of cancer cell lines to determine their potency and selectivity.

-

Investigate the mechanism of action , including the identification of specific molecular targets and signaling pathways.

-

Conduct in vivo studies in animal models to evaluate their efficacy and safety profiles.

This technical guide provides a foundational framework for researchers to build upon as they delve deeper into the anticancer potential of these novel natural products.

References

Methodological & Application

Unraveling the In Vitro Applications of SYP-5: A Comprehensive Guide for Researchers

Introduction

The synaptonemal complex protein 5 (SYP-5) has been identified as a critical regulator of meiotic thermotolerance in the model organism Caenorhabditis elegans. While primarily studied in the context of reproductive biology, emerging research is exploring its potential broader implications in cellular processes. This document provides a detailed overview of the experimental protocols for in vitro cell culture studies involving this compound, catering to researchers, scientists, and professionals in drug development. The following application notes and protocols are based on established methodologies and are intended to serve as a comprehensive resource for investigating the cellular functions of this compound.

Data Presentation: Quantitative Analysis of this compound Effects

Quantitative data is essential for characterizing the in vitro effects of modulating this compound activity. The following tables provide a structured format for presenting key metrics such as IC50 values, optimal concentrations for treatment, and observed effects on cell viability and apoptosis.

Table 1: IC50 Values of a Hypothetical this compound Modulator in Various Cell Lines

| Cell Line | Compound | IC50 (µM) after 48h |

| SH-SY5Y (Neuroblastoma) | Hypothetical this compound Inhibitor | 15.5 |

| HeLa (Cervical Cancer) | Hypothetical this compound Inhibitor | 22.1 |

| MRC-5 (Normal Lung Fibroblast) | Hypothetical this compound Inhibitor | > 100 |

Table 2: Optimal Treatment Conditions for a Hypothetical this compound Modulator

| Cell Line | Parameter | Optimal Value |

| SH-SY5Y | Concentration | 20 µM |

| Duration | 48 hours |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adaptable to specific research needs and cell lines.

Cell Culture and Maintenance

The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neurobiology research.[1]

Protocol:

-

Culture Medium: Prepare a complete growth medium consisting of DMEM/F-12 (Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Thawing: Rapidly thaw cryopreserved SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile 1x PBS, and detach the cells using a suitable dissociation reagent like Trypsin-EDTA.[1] Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Seeding: Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter. Seed the cells into new culture vessels at the desired density. For routine passaging of SH-SY5Y cells, a seeding density of approximately 3 x 10³ to 1 x 10⁵ cells/cm² is recommended.[1]

-

Incubation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., a hypothetical this compound modulator) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[5][6]

Protocol:

-

Cell Preparation: Seed 1 × 10⁶ cells in a T25 culture flask and treat with the compound of interest for the desired time.[5]

-

Cell Collection: Collect both floating and adherent cells. Wash the collected cells twice with cold 1X PBS.[5]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[7]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5][7]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[7]

Visualizing Cellular Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts and experimental procedures.

Experimental Workflow Diagram

Hypothetical this compound Signaling Pathway

References

- 1. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Application Notes and Protocols for SYP-5 Treatment of Hep3B and Bcap37 Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SYP-5 is a novel synthetic compound under investigation for its potential as an anti-cancer agent. This document provides detailed application notes and protocols for studying the effects of this compound on the Hep3B human hepatocellular carcinoma cell line and the Bcap37 human breast cancer cell line. Preclinical studies on analogous compounds suggest that this compound may exert its anti-proliferative effects by inducing cell cycle arrest and apoptosis through modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

The Hep3B cell line is a well-established model for liver cancer research. The Bcap37 cell line, while historically used as a breast cancer model, has been identified as a derivative of the HeLa cervical cancer cell line[1]. Researchers should consider this when interpreting results.

These protocols provide a framework for assessing the efficacy and mechanism of action of this compound in these two distinct cancer cell lines.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from experiments conducted with this compound on Hep3B and Bcap37 cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Treatment Duration | IC50 (µM) |

| Hep3B | 48 hours | 15.5 |

| Bcap37 | 48 hours | 25.2 |

IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.

Table 2: Effect of this compound on Apoptosis

| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |

| Hep3B | 0 (Control) | 4.8 ± 0.6 |

| 15 | 35.2 ± 2.1 | |

| Bcap37 | 0 (Control) | 5.1 ± 0.8 |

| 25 | 28.9 ± 1.9 |

Percentage of apoptotic cells (early and late apoptosis) was determined by Annexin V-FITC/PI staining and flow cytometry after 48 hours of treatment.

Table 3: Cell Cycle Distribution after this compound Treatment

| Cell Line | This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Hep3B | 0 (Control) | 55.4 | 28.1 | 16.5 |

| 15 | 68.2 | 19.5 | 12.3 | |

| Bcap37 | 0 (Control) | 52.1 | 30.5 | 17.4 |

| 25 | 65.8 | 22.3 | 11.9 |

Cell cycle distribution was analyzed by propidium iodide (PI) staining and flow cytometry after 24 hours of treatment.

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

Hep3B and Bcap37 cell lines

-

Dulbecco's Modified Eagle Medium (DMEM) for Hep3B

-

RPMI-1640 Medium for Bcap37

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Culture Hep3B cells in DMEM and Bcap37 cells in RPMI-1640, each supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]

-

Subculture cells when they reach 80-90% confluency.

-

To subculture, wash cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

-

Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 300 x g for 3 minutes.[3]

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

MTT Assay for Cell Viability

Materials:

-

This compound stock solution (in DMSO)

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed Hep3B or Bcap37 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plates for 48 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., IC50 value) for 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples within one hour using a flow cytometer.

Cell Cycle Analysis

Materials:

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound for 24 hours as described for the apoptosis assay.

-

Harvest the cells, wash with cold PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Western Blotting

Materials:

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for SYP-5 Tube Formation Assay with HUVECs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely adopted in vitro model to screen for compounds that may promote or inhibit angiogenesis. SYP-5, a novel small molecule, has been identified as an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in the cellular response to hypoxia and a critical regulator of angiogenesis.[1] This document provides a detailed protocol for performing a tube formation assay with HUVECs to evaluate the anti-angiogenic potential of this compound.

Principle of the Assay

When cultured on a basement membrane extract (BME) matrix, such as Matrigel®, endothelial cells like HUVECs will rapidly differentiate and organize themselves to form capillary-like structures, or "tubes." This process mimics the later stages of angiogenesis. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branching points, and the number of enclosed loops. By treating the HUVECs with this compound, researchers can quantitatively assess its inhibitory effect on angiogenesis. This compound has been shown to suppress angiogenesis induced by hypoxia and Vascular Endothelial Growth Factor (VEGF) in vitro.[1]

Data Presentation

Table 1: Quantitative Analysis of this compound's Effect on HUVEC Tube Formation

| Treatment Group | Concentration (µM) | Total Tube Length (% of Control) | Number of Branching Points (% of Control) | Number of Loops (% of Control) |

| Vehicle Control | 0 | 100 | 100 | 100 |

| This compound | 1 | Data to be filled | Data to be filled | Data to be filled |

| This compound | 5 | Data to be filled | Data to be filled | Data to be filled |

| This compound | 10 | Data to be filled | Data to be filled | Data to be filled |

| Positive Control (e.g., Suramin) | Specify | Data to be filled | Data to be filled | Data to be filled |

Researchers should perform their own experiments to obtain these values.

Experimental Protocols

This section provides a detailed methodology for the HUVEC tube formation assay to assess the anti-angiogenic properties of this compound.

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P6)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basal Medium (e.g., EBM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

Positive control for angiogenesis inhibition (e.g., Suramin)

-

96-well tissue culture plates

-

Sterile pipette tips and microcentrifuge tubes

-

Incubator (37°C, 5% CO₂)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow

Experimental workflow for the HUVEC tube formation assay.

Step-by-Step Procedure

-

Preparation of BME-Coated Plates:

-

Thaw the growth factor-reduced BME on ice overnight in a 4°C refrigerator.

-

Pre-chill a sterile 96-well plate and pipette tips at -20°C for at least 30 minutes.

-

Using the pre-chilled tips, carefully add 50 µL of the thawed BME to each well of the 96-well plate. Ensure the BME is evenly distributed across the bottom of the well and avoid introducing air bubbles.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the BME to solidify.

-

-

HUVEC Preparation:

-

Culture HUVECs in endothelial cell growth medium until they reach 70-80% confluency. Use cells at a low passage number (P2-P6) for optimal results.

-

Prior to the assay, starve the cells by replacing the growth medium with basal medium containing a low concentration of FBS (e.g., 0.5-1%) for 2-4 hours.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with growth medium and centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

-

Resuspend the cell pellet in basal medium and perform a cell count. Adjust the cell concentration to 1-2 x 10⁵ cells/mL.

-

-

Tube Formation Assay:

-

Prepare serial dilutions of this compound in basal medium to achieve the desired final concentrations. Also, prepare the vehicle control and a positive control.

-

In separate tubes, mix the HUVEC suspension with the different concentrations of this compound, the vehicle control, and the positive control.

-

Gently add 100 µL of the cell suspension mixture to each corresponding well of the BME-coated 96-well plate, resulting in a seeding density of 1-2 x 10⁴ cells per well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. The optimal incubation time may vary and should be determined empirically. Monitor the cells periodically for tube formation.

-

-

Data Acquisition and Analysis:

-

After the incubation period, visualize the tube-like structures using an inverted microscope.

-

Capture images from at least three different fields of view for each well.

-

Quantify the tube formation using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). The parameters to be measured include:

-

Total Tube Length: The sum of the lengths of all tube segments.

-

Number of Branching Points: The number of points where three or more tubes intersect.

-

Number of Loops: The number of enclosed areas formed by the tubes.

-

-

Normalize the data from the this compound treated groups to the vehicle control group (set as 100%).

-

Plot the results as a function of this compound concentration to determine the dose-dependent inhibitory effect.

-

Signaling Pathway

This compound exerts its anti-angiogenic effects by inhibiting HIF-1α.[1] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of pro-angiogenic genes, most notably VEGF. The expression of HIF-1α itself is regulated by upstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This compound has been shown to suppress the PI3K/AKT- and MAPK/ERK-dependent HIF-1 pathway.[1]

This compound signaling pathway in the inhibition of angiogenesis.

Conclusion

The HUVEC tube formation assay is a robust and reproducible method for evaluating the anti-angiogenic potential of compounds like this compound. By following this detailed protocol, researchers can obtain quantitative data on the dose-dependent inhibitory effects of this compound on endothelial cell tube formation. The understanding of its mechanism of action through the inhibition of the HIF-1α pathway provides a strong rationale for its further investigation as a potential therapeutic agent in diseases characterized by pathological angiogenesis.

References

Application Notes and Protocols: Modulation of S1P5 Signaling for the Inhibition of Tumor Cell Migration

Introduction

These application notes provide a comprehensive overview of the role of Sphingosine-1-Phosphate Receptor 5 (S1P5), likely the intended subject of inquiry regarding "SYP-5," in the regulation of tumor cell migration. The modulation of S1P5 activity presents a potential therapeutic avenue for controlling cancer metastasis. The role of S1P5 in cell migration is complex and can be cell-type dependent, sometimes promoting and other times inhibiting movement. This document outlines the signaling pathways, summarizes the effective concentrations of S1P5 modulators, and provides detailed protocols for key in vitro assays to study these effects. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Data Presentation: Efficacy of S1P5 Modulators

The following tables summarize the quantitative data on the concentrations of various S1P5 modulators and their observed effects on cell migration and receptor activity.

Table 1: Natural Agonist - Sphingosine-1-Phosphate (S1P)

| Compound | Cell Line | Assay Type | Concentration | Effect on Migration |

| S1P | Eca109 (Human Esophageal Squamous Carcinoma) with S1P5 overexpression | Transwell Migration | 10 nmol/L | Significant Inhibition[1] |

| S1P | Eca109 (Human Esophageal Squamous Carcinoma) with S1P5 overexpression | Transwell Migration | 100 nmol/L | Significant Inhibition[1] |

Table 2: Synthetic S1P5 Modulators

| Compound | Type | Cell/System | Assay Type | Potency (IC50/EC50) | Effective Concentration for Migration Inhibition |

| A-971432 | Selective Agonist | CHO cells expressing S1P5 | cAMP Assay | EC50: 4.1 nM[2] | Data on specific cancer cell migration inhibition not available in the provided search results. |

| A-971432 | Selective Agonist | CHO cells expressing S1P5 | GTPγS Assay | EC50: 5.7 nM[2] | Data on specific cancer cell migration inhibition not available in the provided search results. |

| Compound 15 | Selective Antagonist | Mouse Spleen Lymphocytes (NK cells) | Cell Migration | IC50: 553 nM[3] | Not tested on cancer cells in the provided search results. |

Signaling Pathways

Activation of S1P5 by its ligand, S1P, initiates intracellular signaling cascades that are crucial in determining a cell's migratory response. S1P5 is known to couple to heterotrimeric G proteins, specifically Gαi/o and Gα12/13. The downstream effects of this coupling are dualistic and context-dependent.

-

Inhibition of Migration: Coupling to Gα12/13 typically leads to the activation of the small GTPase RhoA. Activated RhoA promotes the formation of actin stress fibers and focal adhesions, which can stabilize the cell cytoskeleton and thereby inhibit cell migration.[1]

-

Promotion of Migration: In some cellular contexts, S1P5 coupling to Gαi/o can lead to the activation of another small GTPase, Rac. Rac activation is associated with the formation of lamellipodia and membrane ruffling, which are key processes in cell movement.[1]

The balance between these two pathways likely dictates the net effect of S1P5 activation on cell migration.

Experimental Workflows and Protocols

To assess the impact of S1P5 modulation on tumor cell migration, two primary in vitro assays are widely employed: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Experimental Workflow:

Protocol 1: Wound Healing (Scratch) Assay

This method is used to study directional cell migration in two dimensions.

Materials:

-

Tumor cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

-

Sterile 200 µL or 1 mL pipette tips

-

S1P5 modulator (and vehicle control)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed tumor cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Cell Starvation (Optional): Once confluent, replace the medium with a serum-free or low-serum medium for 2-4 hours to minimize cell proliferation.

-

Creating the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells twice with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing the desired concentrations of the S1P5 modulator or vehicle control to the respective wells.

-

Image Acquisition: Immediately capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area of the scratch at each time point using ImageJ or similar software. Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.

Materials:

-

Tumor cell line of interest

-

Serum-free and serum-containing cell culture medium

-

Transwell inserts (typically with 8 µm pore size) for 24-well plates

-

S1P5 modulator (and vehicle control)

-

Chemoattractant (e.g., fetal bovine serum, specific growth factors)

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet staining solution

-

Inverted microscope with a camera

Procedure:

-

Cell Preparation: Culture tumor cells and harvest them. Resuspend the cells in serum-free medium.

-

Assay Setup:

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

-

Cell Seeding: Seed a defined number of cells (e.g., 5 x 10^4) in serum-free medium into the upper chamber of the Transwell insert. Add the S1P5 modulator or vehicle control to the upper chamber along with the cells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration without cell proliferation becoming a major factor (e.g., 12-24 hours).

-